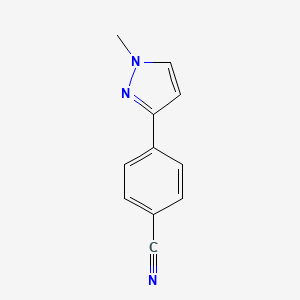
Armstrong acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Armstrong acid is an organic compound with the molecular formula C10H7SO3Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a hydroxyl group on the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
Armstrong acid can be synthesized through the sulfonation of 2-hydroxynaphthalene (also known as 2-naphthol). The reaction involves the introduction of a sulfonic acid group (-SO3H) to the naphthalene ring. This process typically requires the use of sulfuric acid (H2SO4) as the sulfonating agent and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt involves large-scale sulfonation reactors where 2-hydroxynaphthalene is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt. The product is subsequently purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
Armstrong acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonates.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
科学研究应用
Armstrong acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, dispersants, and other specialty chemicals.
作用机制
The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt is primarily related to its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other molecular targets, thereby modulating biological processes.
相似化合物的比较
Armstrong acid can be compared with other similar compounds such as:
Naphthalene-1-sulfonic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, leading to different reactivity and applications.
Aminonaphthalenesulfonic acids: Contain an amino group instead of a hydroxyl group, which significantly alters their chemical properties and applications.
The uniqueness of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt lies in the presence of both the sulfonic acid and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications.
属性
CAS 编号 |
25059-14-7 |
|---|---|
分子式 |
C10H8NaO4S |
分子量 |
247.22 g/mol |
IUPAC 名称 |
sodium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI 键 |
LQELEHYKRUQLJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
25059-14-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)


![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)

![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)



